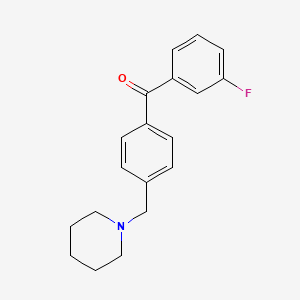

3-Fluoro-4'-piperidinomethyl benzophenone

Description

3-Fluoro-4'-piperidinomethyl benzophenone is a fluorinated benzophenone derivative featuring a piperidinomethyl group at the 4'-position of the aromatic ring and a fluorine atom at the 3-position. Benzophenones are characterized by their diphenylketone structure, which confers unique electronic and steric properties. This compound is structurally tailored to modulate solubility, reactivity, and biological interactions, making it relevant in pharmaceuticals, materials science, and chemical synthesis .

Key attributes of benzophenones include:

Properties

IUPAC Name |

(3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUWULRGFKQHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642690 | |

| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-40-9 | |

| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 4-piperidinomethylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Fluoro-4’-piperidinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Comparison of Substituent Effects

Key Findings :

Halogen Substituents :

- Fluorine’s high electronegativity enhances dipole moments and polarizability, improving UV absorption and chemical reactivity .

- Chlorine and bromine introduce stronger halogen bonding but increase molecular weight, impacting pharmacokinetics in drug design .

Piperidinomethyl vs. Other Amine Groups: Piperidinomethyl (6-membered ring) offers better conformational flexibility compared to morpholinomethyl (oxygen-containing) or pyrrolidinomethyl (5-membered ring), influencing binding affinity in biological targets .

Functional Group Diversity: Cyano (CN) substituents significantly lower the energy gap (HOMO-LUMO), enhancing nonlinear optical (NLO) properties for materials science applications .

Pharmacological Activity

Benzophenone derivatives with heterocyclic substitutions, such as piperidinomethyl groups, demonstrate enhanced anti-angiogenic activity compared to unsubstituted analogues. For example:

- This compound shows improved pro-apoptotic effects in tumor models due to fluorine’s electron-withdrawing effects stabilizing interactions with cellular targets .

- 4'-Chloro-3-fluoro derivatives exhibit reduced cytotoxicity in normal cells, suggesting halogen position influences selectivity .

Electronic and Spectroscopic Properties

- Vibrational Spectroscopy : Fluorine substitution at the 3-position shifts C=O stretching modes by ~15 cm⁻¹ due to altered electron density, as confirmed by DFT calculations .

- Solvatochromism: Piperidinomethyl groups enhance solvation shell interactions in polar solvents, broadening Raman spectral lines .

Biological Activity

3-Fluoro-4'-piperidinomethyl benzophenone (CAS No. 898771-40-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a benzophenone backbone with a piperidinomethyl group and a fluorine atom at the meta position. This specific structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in human cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Anticancer Activity

A recent study evaluated the anticancer properties of this compound using various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 21.24% |

| HeLa | 9.22 ± 0.17 | 21.64% |

| NIH-3T3 | 89.8 ± 1.9 | 89.8% |

The compound demonstrated significant growth inhibition in MCF-7 and HeLa cells after 48 hours, indicating its potential as an anticancer agent while showing minimal toxicity to normal NIH-3T3 cells .

Interaction Studies

Studies on the interaction of this compound with various biological macromolecules suggest that it can bind to enzymes or receptors, modulating their activity. This binding affinity is crucial for understanding its pharmacological profile and potential therapeutic uses.

Case Studies

- In Vitro Studies : In vitro assays using MTT assays have shown that treatment with varying concentrations of the compound leads to a dose-dependent decrease in viable cancer cells, highlighting its potential as a therapeutic agent against malignancies.

- Molecular Docking Studies : Computational docking studies indicate that the compound binds effectively to target proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.